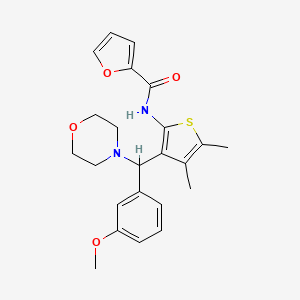

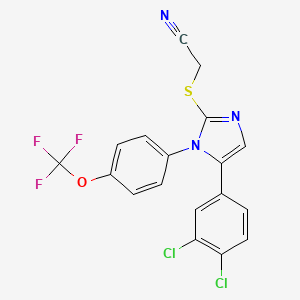

![molecular formula C19H19N5O2 B2801726 8-烯丙基-3-苄基-1,7-二甲基-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮 CAS No. 887464-55-3](/img/structure/B2801726.png)

8-烯丙基-3-苄基-1,7-二甲基-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo [2,1-b] [1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Anticancer Properties

This compound exhibits promising anticancer potential due to its unique structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is warranted to optimize its efficacy and minimize side effects .

Antiviral Activity

The imidazo[2,1-f]purine scaffold has attracted attention as a potential antiviral agent. Studies indicate that derivatives of this compound exhibit inhibitory effects against RNA viruses, including influenza and hepatitis C. Their mode of action involves disrupting viral replication or entry pathways. Ongoing research aims to develop novel antiviral therapies based on this scaffold .

Anti-inflammatory Effects

Preclinical investigations suggest that 8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, making it a potential candidate for managing inflammatory disorders .

Antibacterial Activity

The compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Researchers have explored its potential in treating drug-resistant strains, emphasizing its role in combating antimicrobial resistance. Further studies are needed to optimize its antibacterial profile .

Neuroprotective Potential

Preliminary data suggests that this imidazo[2,1-f]purine derivative may protect neurons from oxidative stress and neurodegenerative processes. Its ability to modulate neurotransmitter systems and enhance neuronal survival warrants further investigation .

Antifungal Properties

Studies have demonstrated the antifungal activity of 8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione against various fungal pathogens. It inhibits fungal growth by disrupting cell membrane integrity or interfering with essential metabolic pathways .

Cardiovascular Applications

The compound’s vasodilatory effects have piqued interest in cardiovascular research. It may improve blood flow, reduce hypertension, and protect against ischemic events. Clinical trials are needed to validate its cardiovascular benefits .

Metabolic Disorders

Exploration of its impact on metabolic diseases (such as diabetes and obesity) is ongoing. Initial findings suggest that it may regulate glucose metabolism and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders .

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

属性

IUPAC Name |

2-benzyl-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-4-10-22-13(2)11-23-15-16(20-18(22)23)21(3)19(26)24(17(15)25)12-14-8-6-5-7-9-14/h4-9,11H,1,10,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZCVAUKZKULBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16613915 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

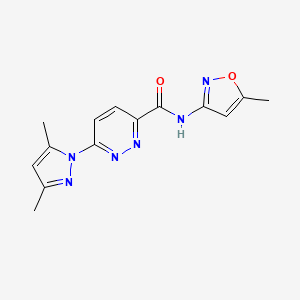

![3-[5-[(4-Chlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-(phenylmethyl)-2-pyridinone](/img/structure/B2801644.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)

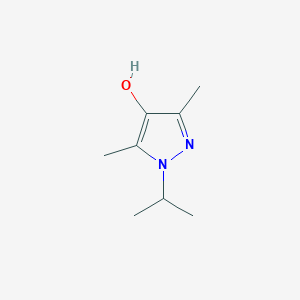

![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)

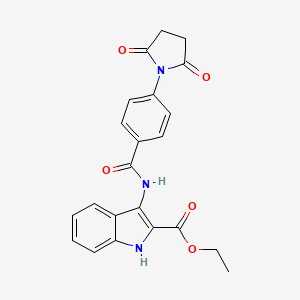

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)

![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)